molecular formula C17H33N3O B12691521 Undecenoic acid, monoamide with piperazine-1-ethylamine CAS No. 93843-09-5

Undecenoic acid, monoamide with piperazine-1-ethylamine

Katalognummer: B12691521
CAS-Nummer: 93843-09-5
Molekulargewicht: 295.5 g/mol
InChI-Schlüssel: RRKIGNOONFPMJX-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undecenoic acid, monoamide with piperazine-1-ethylamine is a compound that features a combination of undecenoic acid and piperazine-1-ethylamine. This compound is characterized by its unique structure, which includes a secondary amide and both secondary and tertiary amines. It is used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of undecenoic acid, monoamide with piperazine-1-ethylamine typically involves organic synthesis methods. The process generally includes multiple reaction steps, which can be adjusted and optimized based on laboratory or industrial production needs .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale organic reactions with specific catalysts and controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale.

Analyse Chemischer Reaktionen

Types of Reactions

Undecenoic acid, monoamide with piperazine-1-ethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Undecenoic acid, monoamide with piperazine-1-ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism by which undecenoic acid, monoamide with piperazine-1-ethylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application but often involve binding to proteins or enzymes, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Undecenoic acid: A fatty acid with antifungal properties.

    Piperazine: A chemical used in the synthesis of various pharmaceuticals.

    Monoamides: Compounds with a single amide group, used in various chemical applications.

Uniqueness

Undecenoic acid, monoamide with piperazine-1-ethylamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components. This makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

93843-09-5

Molekularformel

C17H33N3O

Molekulargewicht

295.5 g/mol

IUPAC-Name

(E)-N-(2-piperazin-1-ylethyl)undec-2-enamide

InChI

InChI=1S/C17H33N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h9-10,18H,2-8,11-16H2,1H3,(H,19,21)/b10-9+

InChI-Schlüssel

RRKIGNOONFPMJX-MDZDMXLPSA-N

Isomerische SMILES

CCCCCCCC/C=C/C(=O)NCCN1CCNCC1

Kanonische SMILES

CCCCCCCCC=CC(=O)NCCN1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.